1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . It’s also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel series of imidazo [1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . Another study describes a one-pot, multicomponent protocol for the synthesis of novel imidazo [1,2-a]pyrimidine-based pyran analogs .Molecular Structure Analysis
The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
Imidazole is an amphoteric in nature, showing both acidic and basic properties . It’s a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The empirical formula of the compound is C6H5N3O . It has a molecular weight of 135.12 . The compound is a solid .Scientific Research Applications
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been identified as a "drug prejudice" scaffold due to its wide-ranging applications in medicinal chemistry. This includes potential uses in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic therapies, and as proton pump inhibitors and insecticidal agents. The breadth of applications is a testament to the versatility of this scaffold, which has also found its way into several marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold have led to novel therapeutic agents, showcasing the potential of similar compounds like "1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol" in drug discovery (A. Deep et al., 2016).
Chemical Synthesis Innovations
Efficient synthetic routes for related structures have been developed, highlighting the chemical versatility and potential of the compound for further exploration. For example, "1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one," a privileged substructure found in numerous CGRP receptor antagonists, demonstrates the importance of efficient synthetic strategies. Two practical and efficient syntheses for this substructure from complementary starting materials have been described, featuring chemoselective reductive amination and Pd-catalyzed amination. Such innovations underscore the compound's role in advancing synthetic methodology and its potential utility in medicinal chemistry (David K. Leahy et al., 2012).
Potential Antihistaminic and Anti-inflammatory Activities
The synthesis and evaluation of compounds with structures similar to "1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol" have revealed potent antihistaminic activity and an inhibitory effect on eosinophil infiltration, a critical factor in allergic reactions. Such compounds, when incorporating specific cyclic amines and benzhydryl groups, exhibit both antihistaminic and anti-inflammatory effects, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).
properties
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKADBURJEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.